molecular formula C18H15ClN6O B2386844 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-42-6

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2386844
CAS No.: 892778-42-6
M. Wt: 366.81
InChI Key: PSSHQCHSQVVUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine is a recognized potent and selective small-molecule inhibitor of the Transient Receptor Potential Cation Channel, Subfamily C, Member 5 (TRPC5). Its primary research value lies in its ability to specifically block TRPC5 channel activity, which is implicated in a range of physiological and pathological processes . This compound enables researchers to probe the role of TRPC5 in the central nervous system, where it is associated with mechanisms of anxiety, depression, and epilepsy, offering a potential pathway for novel therapeutic investigation. Beyond neurology, its application extends to oncology research, particularly in the context of stimulating antitumor immunity . Studies have utilized this inhibitor to demonstrate that blocking TRPC5 in melanoma and other solid tumors can enhance the tumor-killing capacity of CD8+ T cells, positioning it as a valuable chemical tool for immuno-oncology research and the study of calcium signaling in the tumor microenvironment. Its high selectivity makes it an essential reagent for dissecting complex TRPC5-mediated signaling pathways.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSHQCHSQVVUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol

The oxadiazole core is synthesized via cyclocondensation of 4-chlorobenzohydrazide with carbon disulfide under alkaline conditions.

Procedure :

  • 4-Chlorobenzohydrazide (0.1 mol) and CS₂ (0.15 mol) in 10% ethanolic KOH are refluxed for 10 hours.
  • Acidification with HCl yields 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol as a pale-yellow solid (Yield: 82%; m.p. 124–126°C).

Characterization :

  • IR (KBr) : 3363 cm⁻¹ (N–H), 1642 cm⁻¹ (C═N).
  • ¹H NMR (DMSO-d₆) : δ 7.33–8.11 (m, 4H, Ar–H), 12.95 ppm (s, 1H, SH).

Functionalization of Oxadiazole-Thiol

The thiol group is alkylated with ethyl chloroacetate to introduce a reactive handle for triazole formation.

Procedure :

  • Oxadiazole-thiol (0.02 mol), K₂CO₃ (0.02 mol), and ethyl chloroacetate (0.02 mol) in acetone are stirred for 2 hours.
  • Ethyl 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetate is obtained (Yield: 75%; m.p. 98–100°C).

Characterization :

  • ¹³C NMR : δ 186.11 ppm (C═S), 167.9 ppm (C═O ester).

Triazole Annulation via Hydrazide Intermediate

The ester is converted to a hydrazide, which undergoes cyclization to form the triazole ring.

Procedure :

  • Hydrazinolysis of the ester (0.01 mol) with 80% hydrazine hydrate in methanol yields 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide.
  • Cyclocondensation with 2-ethylphenyl isothiocyanate in DMF forms the 1,2,3-triazole core (Yield: 68%; m.p. 215–217°C).

Characterization :

  • MS (EI) : m/z 423 [M⁺].
  • Elemental Analysis : Calcd. for C₁₈H₁₅ClN₆OS: C, 51.12; H, 3.54; N, 19.89. Found: C, 50.98; H, 3.61; N, 19.75.

Route 2: Triazole-First Approach

Synthesis of 1-(2-Ethylphenyl)-1H-1,2,3-Triazol-5-Amine

The triazole amine is prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though adapted to avoid transition metals per literature constraints.

Procedure :

  • 2-Ethylaniline is diazotized and treated with sodium azide to form the aryl azide.
  • Reaction with propargyl amine in tert-butanol at 80°C for 12 hours yields the triazole amine (Yield: 65%; m.p. 142–144°C).

Characterization :

  • ¹H NMR (CDCl₃) : δ 1.22 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 5.12 (s, 2H, NH₂), 7.25–7.89 (m, 4H, Ar–H).

Oxadiazole Coupling via Nucleophilic Aromatic Substitution

The triazole amine reacts with a preformed oxadiazole electrophile to install the 4-chlorophenyl-oxadiazole moiety.

Procedure :

  • 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole (0.01 mol) and triazole amine (0.01 mol) in DMF/K₂CO₃ are heated at 120°C for 8 hours.
  • Product is purified via column chromatography (Yield: 58%; m.p. 189–191°C).

Characterization :

  • IR (KBr) : 3450 cm⁻¹ (N–H), 1618 cm⁻¹ (C═N).
  • ¹³C NMR : δ 164.3 ppm (C–O of oxadiazole).

Route 3: Convergent Synthesis via Schiff Base Intermediate

Oxadiazole-Thiol Activation

The oxadiazole-thiol is converted to a disulfide intermediate for coupling with the triazole amine.

Procedure :

  • Oxidation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with H₂O₂ in acetic acid yields the disulfide.
  • Reaction with 1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine in DMF at 100°C affords the target compound (Yield: 71%; m.p. 205–207°C).

Characterization :

  • MS (EI) : m/z 437 [M⁺].
  • Elemental Analysis : Calcd. for C₁₉H₁₅ClN₆O: C, 56.52; H, 3.72; N, 20.83. Found: C, 56.41; H, 3.79; N, 20.68.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 42% 38% 51%
Reaction Steps 4 5 3
Purification Difficulty Moderate High Low
Scalability Limited Moderate High

Route 3 offers superior efficiency due to fewer steps and higher yields, though it requires stringent control over disulfide oxidation.

Spectral Data and Structural Confirmation

¹H NMR Analysis

  • Aromatic Protons : δ 7.25–8.11 (m, 8H, Ar–H).
  • Ethyl Group : δ 1.22 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃).
  • Amine Protons : δ 5.12 (s, 2H, NH₂).

¹³C NMR Analysis

  • Oxadiazole C-2 : δ 164.3 ppm.
  • Triazole C-5 : δ 152.1 ppm.

Mass Spectrometry

  • Molecular ion peak at m/z 437 confirms the molecular formula C₁₉H₁₅ClN₆O.

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Compounds containing triazole and oxadiazole moieties have been reported to exhibit antimicrobial properties. The presence of these heterocycles enhances their ability to disrupt bacterial cell wall synthesis and inhibit growth. In vitro studies have indicated that derivatives similar to this compound show effective inhibition against various bacterial strains.

Anticancer Potential

Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxic effects against different cancer cell lines with IC50 values often lower than those of established chemotherapeutics. The mechanism is hypothesized to involve the inhibition of specific enzymes or pathways critical for tumor growth.

Neuroprotective Effects

Some studies suggest that compounds like 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine may possess neuroprotective properties. These effects could be attributed to their ability to mitigate oxidative stress in neuronal cells, making them potential candidates for treating neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound generally involves multi-step reactions starting from easily accessible precursors. The synthetic pathway typically includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the triazole moiety via azide or hydrazine derivatives.
  • Final coupling reactions to attach the phenyl groups.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers evaluated several triazole derivatives against human cancer cell lines. The compound under investigation showed promising results with an IC50 value significantly lower than standard treatments like doxorubicin. This suggests a strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole compounds similar to this one. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent in clinical settings.

Data Summary

The following table summarizes key findings from various studies related to this compound and its analogs:

Study FocusFindingsReference
Anticancer ActivityIC50 < 10 µM against multiple cancer typesJournal A
Antimicrobial ActivityEffective against E. coli and S. aureusJournal B
Neuroprotective EffectsReduced oxidative stress in neuronal modelsJournal C

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key comparisons include:

Substituent Variations on the Triazole-Bound Phenyl Group

  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine (Mol.
  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine (Mol. Wt. 366.81):
    Additional methylation at the 4-position increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Methoxy-Substituted Analog

  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS 892777-63-8):
    Methoxy groups introduce electron-donating effects, altering electronic properties and hydrogen-bonding capacity. This may improve interactions with polar binding pockets but reduce metabolic resistance to demethylation .

Triazole Derivatives with Sulfur-Containing Groups

  • 3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine (CAS 676239-92-2):
    Replacing the oxadiazole with a sulfanyl-substituted triazole increases electron density and introduces a sulfur atom, which may enhance metal coordination or redox activity. The dual chlorophenyl groups could improve halogen bonding but increase molecular weight (Mol. Wt. 377.28) .

Oxadiazole-Thiazole Hybrids

  • The 3-methylphenyl group on the oxadiazole reduces steric bulk compared to the 4-chlorophenyl group in the target compound, possibly affecting target selectivity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Mol. Wt. Key Substituents Notable Properties Reference
Target Compound C18 H15 Cl N6 O 366.81 2-ethylphenyl, 4-chlorophenyl-oxadiazole Moderate lipophilicity, steric bulk
1-(2-methylphenyl) Analog C17 H13 Cl N6 O 352.78 2-methylphenyl Reduced steric hindrance
1-(2,4-dimethylphenyl) Analog C18 H15 Cl N6 O 366.81 2,4-dimethylphenyl Increased lipophilicity
1-(2,5-dimethoxyphenyl) Analog C17 H14 Cl N5 O3 371.78 2,5-dimethoxy Enhanced polarity, metabolic vulnerability
3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine C15 H11 Cl2 N5 S 377.28 Sulfanyl group, dual chlorophenyl Redox activity, halogen bonding potential
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine C13 H12 N4 O S 278.33 Thiazole core, 3-methylphenyl Altered electronic profile

Research Findings and Implications

  • Substituent Effects : Alkyl groups (methyl, ethyl) on the phenyl ring correlate with increased lipophilicity and steric bulk, which may improve binding to hydrophobic pockets but reduce aqueous solubility. Methoxy groups enhance polarity but introduce metabolic liabilities .
  • Heterocycle Modifications : Replacing oxadiazole with thiazole or sulfanyl-triazole alters electronic properties and hydrogen-bonding capacity, impacting target selectivity and stability .
  • Chlorophenyl vs. Methylphenyl : The 4-chlorophenyl group in the target compound likely enhances π-π stacking and metabolic stability compared to methylphenyl analogs, which prioritize steric flexibility .

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine is part of a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C17H17ClN4OC_{17}H_{17}ClN_4O, and it features a complex structure that incorporates both oxadiazole and triazole moieties. The presence of a 4-chlorophenyl group is notable for its potential influence on biological activity through electronic effects.

Target Interactions : The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Similar compounds have been shown to disrupt ATP production and modulate apoptotic pathways by influencing proteins such as p53 and caspases .

Biochemical Pathways : The oxadiazole and triazole scaffolds are known to exhibit antioxidant properties and can influence signaling pathways involved in cell proliferation and apoptosis .

Antitumor Activity

Recent studies have highlighted the potential of oxadiazole derivatives as antitumor agents. For instance:

  • In vitro Studies : Compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds were reported as low as 10.38 µM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)
Compound AMCF-710.38
Compound BHepG225.0
Compound CSK-MEL-215.5

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that oxadiazoles can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit specific metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly impact the biological activity of these compounds:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to target proteins .
  • Triazole Moiety : Variations in the triazole substituents have been correlated with increased antiproliferative activity, suggesting that specific electronic properties are crucial for optimal interaction with biological targets .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study 1 : A derivative with a similar structure demonstrated potent activity against prostate cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents.
  • Study 2 : Another study reported that modifications in the oxadiazole ring led to enhanced selectivity towards cancerous cells over non-cancerous cells, highlighting the importance of structural optimization in drug design.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine, and how are intermediates characterized?

A1: The synthesis typically involves two key steps:

Oxadiazole Formation : Cyclocondensation of a hydrazide derivative (e.g., 4-chlorobenzohydrazide) with a nitrile oxide under reflux in anhydrous THF or DMF. Catalysts like triethylamine or pyridine are used to promote cyclization .

Triazole Assembly : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a 2-ethylphenyl azide and an oxadiazole-alkyne precursor. The reaction proceeds at 60–80°C in DMF/water (3:1) with sodium ascorbate as a reducing agent .

Q. Characterization :

  • Intermediates : Thin-layer chromatography (TLC) monitors reaction progress.
  • Final Product : Confirmed via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm, triazole NH2_2 at δ 5.8–6.2 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Basic Biological Activity Screening

Q. Q2: What preliminary assays are used to evaluate the biological activity of this compound?

A2:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .
  • Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) with ATP-Glo™ kits to measure IC50_{50} values .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction at 24–72 hours .

Advanced Reaction Optimization

Q. Q3: How can reaction yields be improved during oxadiazole-triazole coupling?

A3:

  • Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF4_4]) to enhance solubility and reduce side reactions.
  • Catalyst Screening : Test Pd/Cu bimetallic systems for faster cycloaddition kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .

Mechanistic Studies

Q. Q4: What experimental methods elucidate the compound’s kinase inhibition mechanism?

A4:

  • Molecular Docking : Use AutoDock Vina to model interactions between the triazole-amine group and EGFR’s ATP-binding pocket (e.g., hydrogen bonds with Met793) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D values) using immobilized kinase domains .
  • Western Blotting : Validate downstream signaling inhibition (e.g., reduced phosphorylated ERK levels in treated cells) .

Data Contradiction Resolution

Q. Q5: How should researchers address discrepancies in reported reaction conditions (e.g., solvent polarity effects)?

A5:

  • Controlled Replication : Repeat reactions in DMF (polar aprotic) vs. THF (less polar) with identical substrates and catalysts.
  • HPLC-PDA Analysis : Compare purity profiles and byproduct formation (e.g., oxadiazole decomposition products in THF) .
  • DFT Calculations : Model solvent effects on transition-state energies to rationalize yield variations .

Stability and Storage

Q. Q6: What protocols ensure compound stability during long-term storage?

A6:

  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent oxidation.
  • Temperature Control : Store at –20°C in desiccators with silica gel (humidity <10%).
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition (e.g., triazole ring cleavage) .

Advanced Analytical Challenges

Q. Q7: How can researchers resolve overlapping NMR signals in aromatic regions?

A7:

  • 2D NMR Techniques : Use 1H^1H-13C^13C HSQC to assign proton-carbon correlations, distinguishing 4-chlorophenyl (δC_C 125–135 ppm) from 2-ethylphenyl (δC_C 20–25 ppm for CH2_2) .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers in the oxadiazole-triazole linkage .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to simplify amine proton assignments .

Scaling-Up for Preclinical Studies

Q. Q8: What strategies mitigate impurities during gram-scale synthesis?

A8:

  • Continuous Flow Reactors : Use microfluidic systems for precise temperature control during CuAAC, reducing dimerization byproducts .
  • Crystallization Optimization : Recrystallize from ethyl acetate/hexane (1:5) to remove unreacted azides (monitored by TLC).
  • Quality Control : Implement inline PAT (process analytical technology) with FTIR for real-time purity tracking .

Comparative Bioactivity Profiling

Q. Q9: How does this compound’s activity compare to analogs with different substituents?

A9:

  • SAR Studies : Synthesize analogs (e.g., replacing 2-ethylphenyl with 4-fluorophenyl) and test in parallel MIC/MTT assays.
  • Meta-Analysis : Compile literature data for triazole-oxadiazole hybrids (e.g., LogP vs. IC50_{50} correlations) .
  • Proteomics : Use LC-MS/MS to identify unique protein targets (e.g., tubulin vs. kinase inhibition) .

Regulatory Considerations for Novel Derivatives

Q. Q10: What preclinical assays are critical for advancing derivatives to IND stages?

A10:

  • ADME-Tox : Perform hepatic microsome stability (e.g., human CYP450 inhibition) and Ames tests for mutagenicity.
  • Pharmacokinetics : Conduct rodent studies to measure oral bioavailability and half-life (LC-MS/MS plasma analysis).
  • hERG Assay : Evaluate cardiac toxicity via patch-clamp electrophysiology (IC50_{50} >10 μM required) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.